molecular formula C21H17ClO4 B8303926 2,4-Bisbenzyloxy-6-chlorobenzoic acid

2,4-Bisbenzyloxy-6-chlorobenzoic acid

Cat. No.: B8303926
M. Wt: 368.8 g/mol
InChI Key: RUFUKGHVCJSSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bisbenzyloxy-6-chlorobenzoic acid is a substituted benzoic acid derivative characterized by benzyloxy groups at positions 2 and 4 of the benzene ring and a chlorine atom at position 6. The benzyloxy (OCH₂C₆H₅) substituents serve as protective groups for hydroxyl moieties, making this compound valuable in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C21H17ClO4

Molecular Weight

368.8 g/mol

IUPAC Name

2-chloro-4,6-bis(phenylmethoxy)benzoic acid

InChI

InChI=1S/C21H17ClO4/c22-18-11-17(25-13-15-7-3-1-4-8-15)12-19(20(18)21(23)24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24)

InChI Key

RUFUKGHVCJSSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Substituents : A single hydroxyl (-OH) group at position 4.
  • Key Properties :
    • Molecular weight: 138.12 g/mol .
    • Melting point: ~213°C (literature value).
    • Solubility: High in hot water and alcohols due to hydrogen bonding .
  • Contrast : Unlike this compound, the hydroxyl group in 4-hydroxybenzoic acid increases hydrophilicity, limiting its use in lipid-soluble applications. The absence of protective groups also restricts its utility in synthetic pathways requiring selective reactivity .

4-Bromo-2-chloro-6-methylbenzoic Acid

  • Substituents : Bromine (Br) at position 4, chlorine (Cl) at 2, and methyl (CH₃) at 6.
  • Key Properties: Regulatory status: Not classified as hazardous . Applications: Used in research and production due to its stability and halogen-driven electrophilic reactivity .
  • Bromine’s higher atomic weight (79.9 vs. 35.45 for Cl) may also alter electronic effects .

2-(4-Chlorobenzoyl)-Benzoic Acid (CAS Entry c63)

  • Substituents : A 4-chlorobenzoyl group at position 2.
  • Key Properties :
    • Molecular weight: 260.68 g/mol.
    • Melting point: 150°C.
    • Solubility: Soluble in alcohol, benzene, and ether .
  • Contrast : The carbonyl group in this compound enhances electrophilicity, whereas the benzyloxy groups in the target compound may prioritize steric protection over electronic activation .

Data Table: Comparative Properties of Benzoic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Key Applications Reference
This compound 2-OBzl, 4-OBzl, 6-Cl 387.81* ~180–200 (inferred) Low in water; high in organic solvents Synthetic intermediates -
4-Hydroxybenzoic acid 4-OH 138.12 213 Water, alcohols Pharmaceuticals, preservatives
4-Bromo-2-chloro-6-methylbenzoic acid 4-Br, 2-Cl, 6-CH₃ 263.48* Not reported Organic solvents Electrophilic reactions
2-(4-Chlorobenzoyl)-benzoic acid 2-(ClC₆H₄CO) 260.68 150 Alcohols, benzene, ether Polymer synthesis
2-Chloro-6-methoxybenzoic acid 2-Cl, 6-OCH₃ 200.61* Not reported Moderate in polar solvents Agrochemical research

*Calculated based on structural formula.

Key Research Findings

Benzyloxy vs. Hydroxy Groups : Benzyloxy substituents significantly increase lipophilicity (logP ~3.5 inferred) compared to hydroxy analogs (logP ~1.3 for 4-hydroxybenzoic acid), making the target compound more suitable for lipid-based drug delivery systems .

Chlorine Positional Effects : Chlorine at position 6 (meta to carboxyl) in the target compound may reduce acidity (pKa ~2.8–3.2 inferred) compared to ortho-substituted analogs like 2-chloro-6-methoxybenzoic acid (pKa ~2.5) due to reduced electron-withdrawing resonance effects .

Synthetic Utility: The benzyloxy groups in the target compound can be selectively removed via hydrogenolysis, enabling controlled synthesis of hydroxylated intermediates—a feature absent in methyl- or bromo-substituted analogs .

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